molecular formula C13H12N4OS B2710132 4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine CAS No. 866136-52-9

4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine

Cat. No.: B2710132
CAS No.: 866136-52-9
M. Wt: 272.33
InChI Key: HIXUUULHNATQQJ-UHFFFAOYSA-N
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Description

4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is known for its diverse biological activities, including antiparasitic, antifungal, antimicrobial, and antiproliferative properties . It has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole intermediate. This intermediate is then reacted with thiourea and an appropriate aldehyde under acidic conditions to yield the desired pyrazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methylsulfanyl groups enhances its solubility and bioavailability, making it a more effective therapeutic agent compared to its analogs .

Properties

IUPAC Name

4-methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-18-12-10-8-14-17(9-6-4-3-5-7-9)11(10)15-13(16-12)19-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXUUULHNATQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=NN2C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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